molecular formula C10H11FN4O3 B148055 2'-Fluoro-2',3'-dideoxyinosine CAS No. 134892-26-5

2'-Fluoro-2',3'-dideoxyinosine

Cat. No. B148055
M. Wt: 254.22 g/mol
InChI Key: SLWSQPYUSBXANQ-BAJZRUMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-2',3'-dideoxyinosine (also known as FddI) is a synthetic compound that has been extensively studied for its potential use in treating various diseases. FddI is a nucleoside analog that is structurally similar to adenosine and has been shown to inhibit the replication of various viruses and cancer cells.

Mechanism Of Action

FddI works by inhibiting the activity of the enzyme reverse transcriptase, which is essential for the replication of viruses such as HIV and hepatitis B. FddI is incorporated into the viral DNA during replication, which results in the termination of viral DNA synthesis.

Biochemical And Physiological Effects

FddI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of reverse transcriptase, which results in the termination of viral DNA synthesis. FddI has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, FddI has been shown to improve immune function in HIV-infected patients and liver function in hepatitis B-infected patients.

Advantages And Limitations For Lab Experiments

One advantage of using FddI in lab experiments is its specificity for inhibiting reverse transcriptase activity. This makes it a useful tool for studying the replication of viruses such as HIV and hepatitis B. However, one limitation of using FddI in lab experiments is its potential toxicity. FddI has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of FddI. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of FddI's potential use in combination with other drugs for the treatment of HIV, hepatitis B, and cancer. Additionally, the use of FddI in gene therapy and the study of its effects on gene expression is an area of future research.

Synthesis Methods

FddI can be synthesized by reacting 2,3,5-tri-O-acetyl-β-D-ribose with 2-fluoro-6-chloropurine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid and triethylamine to yield FddI.

Scientific Research Applications

FddI has been studied extensively for its potential use in treating various diseases such as HIV, hepatitis B, and cancer. In HIV-infected patients, FddI has been shown to inhibit viral replication and improve immune function. In hepatitis B-infected patients, FddI has been shown to reduce viral load and improve liver function. In cancer patients, FddI has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

CAS RN

134892-26-5

Product Name

2'-Fluoro-2',3'-dideoxyinosine

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

9-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6+,10+/m0/s1

InChI Key

SLWSQPYUSBXANQ-BAJZRUMYSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2NC=NC3=O)CO

SMILES

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO

synonyms

2'-fluoro-2',3'-dideoxyinosine

Origin of Product

United States

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